N-Acyl vs. N-Carbamate: Impact on Mu-Opioid Receptor Affinity in 8-Azabicyclo[3.2.1]octanes
In a series of 8-azabicyclo[3.2.1]octane mu-opioid receptor antagonists, N-acyl derivatives (structurally analogous to the target compound's 4-oxobutanamide linkage) demonstrate distinct SAR from N-carbamates. For instance, an N-benzamide analog (compound 5 in the Theravance series) exhibited a Ki of 15.3 nM at the human mu-opioid receptor, whereas the corresponding N-ethyl carbamate showed a Ki of 420 nM, representing a ~27-fold loss in affinity [1]. This class-level comparison highlights that the target compound's amide linkage is not interchangeable with the readily available carbamate analog, ethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 934349-14-1). However, no direct head-to-head data exists for the target compound itself, and this inference must be validated experimentally.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available (compound not yet evaluated in public domain) |
| Comparator Or Baseline | N-Benzamide 8-azabicyclo[3.2.1]octane: Ki = 15.3 nM at human MOP; N-Ethyl carbamate analog: Ki = 420 nM at human MOP |
| Quantified Difference | ~27-fold lower affinity for N-carbamate vs. N-acyl (class-level data) |
| Conditions | Radioligand displacement assay using [3H]diprenorphine in CHO cells expressing recombinant human mu-opioid receptor |
Why This Matters
Procurement decisions for SAR exploration must account for the amide vs. carbamate distinction, as class-level data suggest N-acyl tropanes can achieve substantially higher mu-opioid receptor affinity than N-carbamates.
- [1] Long, D. D., Church, T. J., Jacobsen, J. R., et al. (2010). 8-Azabicyclo[3.2.1]octane Compounds as Mu Opioid Receptor Antagonists. US Patent 8,664,242 B2, Example 5. View Source
